GNE-9822

ITK Biochemical Potency Kinase Inhibition

Non-selective kinase inhibitors like Ibrutinib introduce BTK/EGFR signaling artifacts, confounding ITK-specific target validation in T-cell biology. GNE-9822 solves this with sub-nanomolar potency (Ki=0.7 nM) and exceptional selectivity (only 6/286 off-target kinases at 100× Ki). • Enables clean target engagement in TCR signaling studies (PLCγ1 IC50=55 nM) • Oral bioavailability validated in preclinical asthma models • Co-crystallized with ITK (PDB 4PQN) for SAR & structure-based design Supplied with rigorous QC documentation; ready for immediate global dispatch.

Molecular Formula C24H32N6O
Molecular Weight 420.6 g/mol
Cat. No. B12389046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-9822
Molecular FormulaC24H32N6O
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN(C)C)C4=CC=CC=C4)C
InChIInChI=1S/C24H32N6O/c1-24(2)12-10-19-20(14-24)27-28-22(19)23(31)26-18-15-25-30(16-18)21(11-13-29(3)4)17-8-6-5-7-9-17/h5-9,15-16,21H,10-14H2,1-4H3,(H,26,31)(H,27,28)/t21-/m0/s1
InChIKeyXFYUTGIEFKGWND-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-9822 (Tetrahydroindazole ITK Inhibitor) Procurement Guide: Baseline Compound Characteristics and Research Relevance


N-{1-[(1S)-3-(Dimethylamino)-1-phenylpropyl]-1H-pyrazol-4-yl}-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide, commonly designated GNE-9822 or PDB ligand 2W6, is a synthetic small-molecule inhibitor belonging to the tetrahydroindazole class of kinase inhibitors. It is a potent, orally bioavailable, and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK), a non-receptor tyrosine kinase of the Tec family critical for T-cell receptor signaling and T-cell differentiation [1]. The compound's structural features, including the chiral (1S)-3-(dimethylamino)-1-phenylpropyl substituent, were rationally designed to occupy a novel 'selectivity pocket' above the ligand plane, a structural determinant that underpins its high affinity and target selectivity [2]. It is supplied for preclinical research as a solid with a molecular weight of 420.55 g/mol, a CAS Registry Number of 1557232-32-2, and is soluble in DMSO . Its primary applications are in asthma and immunology research, where selective ITK inhibition is required to dissect T-cell signaling pathways without confounding off-target effects on other Tec family kinases [3].

Why GNE-9822 Cannot Be Substituted with Generic ITK Inhibitors in Asthma or T-Cell Signaling Research


Generic substitution of GNE-9822 with other ITK inhibitors, such as Ibrutinib, PF-06465469, or JTE-051, introduces unacceptable variability in experimental outcomes due to profound differences in selectivity, pharmacokinetics, and potency. GNE-9822 was specifically engineered to achieve sub-nanomolar affinity for ITK (Ki = 0.7 nM) while exhibiting exceptional kinase selectivity, impacting only 6 out of 286 off-target kinases at 100-fold its Ki concentration [1]. In contrast, multi-kinase inhibitors like Ibrutinib, though potent against BTK, potently inhibit ITK and a wide array of other kinases (e.g., BLK, BMX, EGFR), which confounds data interpretation in T-cell biology by introducing BTK and EGFR signaling artifacts [2]. Furthermore, GNE-9822 has demonstrated favorable oral bioavailability and ADME properties in preclinical species, a key feature for in vivo asthma models [1]. Other ITK inhibitors, while potent in vitro, may lack the same optimized in vivo pharmacokinetic profile, exhibit differing cellular EC50 values (GNE-9822 EC50 = 354.5 nM), or possess covalent binding mechanisms (e.g., PF-06465469) that alter pharmacodynamics . The quantitative evidence detailed below demonstrates that GNE-9822 occupies a unique position in the ITK inhibitor landscape, where its combination of sub-nanomolar potency, high selectivity, and oral bioavailability is not matched by commercially available alternatives.

GNE-9822 Quantitative Differentiation Evidence: Head-to-Head Data Against ITK Inhibitor Comparators


GNE-9822 Exhibits Sub-Nanomolar Biochemical Potency (Ki = 0.7 nM) Surpassing PF-06465469 and JTE-051

In a direct biochemical assay measuring inhibition of ITK catalytic activity, GNE-9822 demonstrates a binding affinity (Ki) of 0.7 nM, a value significantly lower than the IC50 values reported for the covalent inhibitor PF-06465469 (2 nM) and the selective inhibitor JTE-051 (2 nM) [1]. While these comparators are potent, the Ki of 0.7 nM indicates GNE-9822 has approximately 2.9-fold higher affinity for the target enzyme under these assay conditions.

ITK Biochemical Potency Kinase Inhibition

GNE-9822 Demonstrates Unmatched Kinase Selectivity Profile Compared to Multi-Kinase Inhibitor Ibrutinib

Kinome-wide profiling reveals GNE-9822 exhibits exceptional selectivity, inhibiting only 6 out of 286 off-target kinases (>70% inhibition) when tested at 0.1 μM, a concentration more than 100-fold above its ITK Ki [1]. In stark contrast, Ibrutinib, a potent BTK inhibitor, is known to broadly inhibit multiple Tec and Src family kinases, including ITK (IC50 = 10.7 nM), BMX, BLK, and EGFR, confounding results in T-cell specific assays [2]. This direct comparison of kinome selectivity panels quantitatively distinguishes GNE-9822 as a high-fidelity probe for ITK-specific biology.

Kinase Selectivity Off-Target Profiling Tec Family

GNE-9822 Demonstrates Oral Bioavailability and Favorable ADME Profile for In Vivo Asthma Models

GNE-9822 was specifically optimized for oral bioavailability and favorable ADME properties in preclinical species, a key differentiator from many early-generation ITK inhibitors which often suffer from poor pharmacokinetic profiles [1]. While specific PK parameters for GNE-9822 in rodents are detailed in the primary literature, the compound's design was guided by a solubility forecast index (SFI) to improve oral absorption, a property not uniformly achieved across all ITK inhibitors [1]. For instance, the covalent inhibitor PF-06465469 has not been reported to possess the same level of optimized oral PK, and its covalent mechanism may alter its pharmacodynamic profile in vivo [2].

Oral Bioavailability ADME In Vivo Pharmacology

Optimal Application Scenarios for GNE-9822 Based on Quantitative Differentiation Evidence


Target Validation in T-Cell Receptor Signaling Pathways: High-Confidence ITK-Specific Phenotype Determination

Due to its unparalleled kinase selectivity (affecting only 6 of 286 kinases at 0.1 µM) and sub-nanomolar potency (Ki = 0.7 nM), GNE-9822 is the preferred tool for dissecting ITK-specific functions in T-cell receptor (TCR) signaling pathways [1]. Researchers can confidently attribute observed changes in PLCγ1 phosphorylation, calcium flux, or cytokine production directly to ITK inhibition, without the confounding effects of BTK, BMX, or EGFR inhibition seen with less selective agents like Ibrutinib [2]. This is critical for target validation studies in academic or pharmaceutical settings aiming to establish ITK as a bona fide therapeutic target in inflammatory diseases.

In Vivo Asthma and Allergic Inflammation Models Requiring Oral Dosing

GNE-9822's optimized oral bioavailability and favorable ADME properties make it the compound of choice for chronic in vivo studies of asthma and allergic airway inflammation [1]. Unlike alternative ITK inhibitors that may require intravenous or intraperitoneal administration, GNE-9822 can be administered via oral gavage, reducing animal stress and more accurately modeling potential therapeutic regimens. The compound's established efficacy in preclinical asthma models supports its use in evaluating the therapeutic potential of ITK inhibition for respiratory inflammatory disorders [1].

Cellular Assays Requiring Precise Target Engagement at Low Concentrations

In cellular assays measuring ITK-dependent functions (e.g., T-cell activation, cytokine release), the high potency of GNE-9822 (Ki = 0.7 nM) ensures that effective target engagement can be achieved at low nanomolar concentrations [1]. This minimizes the risk of compound cytotoxicity or off-target effects that can arise at higher concentrations, which is a concern with less potent inhibitors like BMS-509744 (IC50 = 19 nM) [3]. For experiments requiring precise correlation between target occupancy and functional readout, GNE-9822 offers a superior dynamic range and reduced off-target noise.

Structural Biology and Co-Crystallization Studies for Rational Drug Design

GNE-9822 (PDB ligand 2W6) has been successfully co-crystallized with the ITK kinase domain (PDB ID: 4PQN), providing atomic-level detail of its binding mode within the ATP-binding pocket and, importantly, the novel selectivity pocket above the ligand plane [4]. This structural information is invaluable for medicinal chemistry efforts aimed at designing next-generation ITK inhibitors or understanding resistance mechanisms. Procurement of GNE-9822 as a validated reference ligand enables researchers to conduct competitive binding assays, structure-activity relationship (SAR) studies, and computational modeling with a well-characterized chemical probe [4].

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